molecular formula C12H17ClN2O2 B2939581 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1049749-85-0

1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2939581
CAS No.: 1049749-85-0
M. Wt: 256.73
InChI Key: QQSNNJBRKJPFCV-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This particular compound is characterized by the presence of methoxyethyl and methoxymethyl substituents on the benzimidazole ring, which may influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of Methoxyethyl and Methoxymethyl Groups: The methoxyethyl and methoxymethyl groups can be introduced through alkylation reactions. This involves the reaction of the benzimidazole core with methoxyethyl chloride and methoxymethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives with oxidized substituents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with new functional groups.

Scientific Research Applications

1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active benzimidazoles.

    Biological Studies: It is used in studies to understand the interaction of benzimidazole derivatives with biological targets such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe the mechanisms of action of benzimidazole-based drugs.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl and methoxymethyl groups may enhance its binding affinity and selectivity towards these targets. The compound may inhibit or modulate the activity of these targets, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride: Lacks the methoxymethyl group, which may affect its biological activity and chemical reactivity.

    2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride: Lacks the methoxyethyl group, leading to differences in its properties compared to the target compound.

    1H-benzo[d]imidazole hydrochloride: The parent compound without any substituents, serving as a reference for understanding the impact of methoxyethyl and methoxymethyl groups.

Uniqueness

1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride is unique due to the presence of both methoxyethyl and methoxymethyl groups, which may confer distinct chemical and biological properties. These substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-2-(methoxymethyl)benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-15-8-7-14-11-6-4-3-5-10(11)13-12(14)9-16-2;/h3-6H,7-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSNNJBRKJPFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1COC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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